molecular formula C12H19IOSi B163124 3-(t-Butyldimethylsiloxy)iodobenzene CAS No. 133910-12-0

3-(t-Butyldimethylsiloxy)iodobenzene

Cat. No. B163124
CAS RN: 133910-12-0
M. Wt: 334.27 g/mol
InChI Key: AVZDGFRDSOPFCR-UHFFFAOYSA-N
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Description

3-(t-Butyldimethylsiloxy)iodobenzene is a chemical compound with the molecular formula C12H19IOSi . It contains a total of 34 atoms, including 19 Hydrogen atoms, 12 Carbon atoms, 1 Oxygen atom, and 1 Iodine atom .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 34 bonds, which comprise 15 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .

Scientific Research Applications

Oxidation and Transformation Reactions

  • Iodobenzene derivatives are used as peroxy radical sources for the oxidation of unreactive, remote, and isolated alkyl esters and amides to corresponding keto compounds under mild conditions, enabling selective transformations in organic synthesis (Yi Zhao et al., 2011).
  • They facilitate the oxidative transformation of primary azides to nitriles and secondary azides to ketones, showcasing their versatility in functional group transformations (Yi Zhao et al., 2012).

Photovoltaic Applications

  • Iodobenzene serves as an antisolvent to assist in the formation of closely packed thin films during the one-step spin-coating process, crucial for the performance of photovoltaic cells. This demonstrates its role in the fabrication of solar cell components (S. Chang et al., 2018).

Catalysis

  • In catalysis, iodobenzene derivatives are used for the carbonylation of iodobenzene, catalyzed by water-soluble palladium complexes in ionic liquids. This highlights their utility in industrial chemical processes, particularly in the synthesis of esters (Qiying Lin et al., 2007).

Generation and Reactivities

  • The generation method and remarkable reactivities of 3-triflyloxybenzyne from iodobenzene derivatives allow for the regioselective synthesis of cycloadducts and unique aryl triflones, expanding the toolbox for synthetic organic chemistry (S. Yoshida et al., 2014).

properties

IUPAC Name

tert-butyl-(3-iodophenoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19IOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZDGFRDSOPFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373813
Record name 3-(t-Butyldimethylsiloxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133910-12-0
Record name 3-(t-Butyldimethylsiloxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Imidazole (7.8 g, 115 mmol) was added to a solution of 3-iodophenol (12.7 g, 58 mmol) and tert-butyl(chloro)dimethylsilane (9.9 g, 65 mmol) in dichloromethane (80 mL) at 0° C. The reaction mixture was stirred at rt overnight. The suspension was washed three times with water and once with brine, dried and concentrated to give crude tert-butyl(3-iodophenoxy)dimethylsilane (20 g, 93%).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Iodophenol (110 g, 0.50 mol, 1 eq) and imidazole (93.6 g, 1.375 mol, 2.75 eq) were placed in a 2000 ml flask with dichloromethane (1150 mL) and cooled in an ice water bath to 15° C. under nitrogen. tert-Butyldimethylchlorosilane (82.9 g, 0.55 mol, 1.1 eq) in dichloromethane (200 mL) was added dropwise through an addition funnel and the reaction mixture was stirred overnight. The reaction solution was washed with 0.5 N sodium hydroxide solution (3×200 mL), water (3×200 mL) and brine (200 ml) and dried over sodium sulfate. The solvent was removed under reduced pressure leaving 166.34 g of crude (3-iodo-phenoxy)-tert-butyl-dimethyl-silane. 1H NMR (300 MHz, CDCl3) δ 7.27 (ddd, J=8.0, 2.0, 1.0 Hz), 7.19 (dd, 1H, J=2.0, 2.0 Hz), 6.92 (dd, 1H, J=8.0, 8.0 Hz), 6.77 (ddd, 1H, J=8.0, 2.0, 1.0 Hz).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
93.6 g
Type
reactant
Reaction Step One
Quantity
1150 mL
Type
solvent
Reaction Step One
Quantity
82.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Q & A

Q1: What is the role of tert-Butyl(3-iodophenoxy)dimethylsilane in the synthesis of Anaephenes A and B?

A1: tert-Butyl(3-iodophenoxy)dimethylsilane serves as the starting material for the synthesis of both Anaephenes A and B []. The researchers used this compound as the foundation upon which they built the more complex structures of the target molecules through a series of chemical reactions.

Q2: The abstract mentions a Sonogashira cross-coupling reaction. How does the iodine atom in tert-Butyl(3-iodophenoxy)dimethylsilane contribute to this step?

A2: The iodine atom in tert-Butyl(3-iodophenoxy)dimethylsilane is crucial for the Sonogashira cross-coupling reaction. This reaction involves coupling a terminal alkyne with an aryl or vinyl halide, typically in the presence of a palladium catalyst and a copper co-catalyst. The iodine atom acts as a leaving group, allowing the alkyne to attach to the benzene ring of tert-Butyl(3-iodophenoxy)dimethylsilane, thus forming a key carbon-carbon bond in the process of building the Anaephene structure [].

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